E-3-(Tributylstannyl)-2-propen-1-amine

Overview

Description

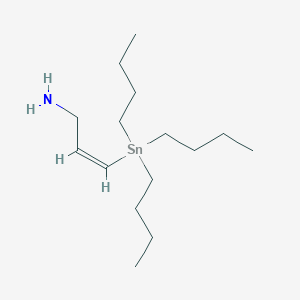

E-3-(Tributylstannyl)-2-propen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a propenylamine moiety. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Stille coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of tributylstannyl chloride with an appropriate propenylamine precursor under controlled conditions. One common method includes the use of lithium acetylide-ethylenediamine complex in tetrahydrofuran, followed by the addition of tributylstannyl chloride . The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: E-3-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The tin atom in the compound can be replaced by other groups through nucleophilic substitution.

Coupling Reactions: It is prominently used in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.

Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, often under an inert atmosphere to prevent oxidation.

Major Products: The major products of these reactions are typically the coupled organic molecules, where the tin group is replaced by the desired organic moiety.

Scientific Research Applications

E-3-(Tributylstannyl)-2-propen-1-amine has diverse applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of E-3-(Tributylstannyl)-2-propen-1-amine in coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The tin atom acts as a leaving group, facilitating the formation of the new bond .

Comparison with Similar Compounds

E-3-(Tributylstannyl)-2-propen-1-ol: Similar in structure but with a hydroxyl group instead of an amine.

E-3-(Tributylstannyl)-2-propenal: Contains an aldehyde group instead of an amine.

Uniqueness: E-3-(Tributylstannyl)-2-propen-1-amine is unique due to its amine functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs with hydroxyl or aldehyde groups. This makes it particularly valuable in the synthesis of nitrogen-containing organic compounds.

Biological Activity

E-3-(Tributylstannyl)-2-propen-1-amine is a compound belonging to the class of organotin compounds, characterized by a tributylstannyl group attached to a propenamine structure. Its molecular formula is C₁₅H₃₃NSn, and it has a CAS number of 202115-92-2. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis and material science.

The structural features of this compound include:

- Vinyl Group (C=C) : This allows for participation in a variety of chemical reactions.

- Amine Group (NH₂) : Acts as a nucleophile, making the compound reactive in synthetic applications.

Biological Activity Overview

Research indicates that organotin compounds like this compound can interact with various biological systems, influencing cellular signaling pathways and potentially interfering with hormone action due to their structural similarities to natural hormones. This raises important questions regarding their safety and environmental impact.

While specific mechanisms of action for this compound are not extensively documented, its interactions with biomolecules suggest several possible pathways:

- Cellular Signaling : Organotin compounds can modulate signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Hormonal Interference : Due to structural similarities with steroid hormones, these compounds may disrupt endocrine functions.

Toxicity Considerations

Organotin compounds are known for their toxicological profiles. For example, tributyltin (TBT), a related compound, is classified as highly toxic. Consequently, this compound should be handled with caution in laboratory settings. The toxicity may stem from its ability to disrupt cellular functions and mimic hormonal activity.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other organotin compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Organotin | Contains amine functionality; reactive vinyl group |

| Tributylphosphine | Organophosphorus | Used as a ligand in catalysis |

| Triethylamine | Tertiary amine | Commonly used as a base in organic synthesis |

| Trimethylstannane | Organotin | Simpler structure; used as a reagent in synthesis |

| E-3-(Trichlorostannyl)-2-propen-1-amine | Organotin | Contains chlorine instead of butyl groups |

Case Studies and Research Findings

Recent studies have explored the biological activities of organotin compounds, highlighting their potential applications and mechanisms:

- Cell Proliferation Studies : Research has shown that certain organotin compounds can inhibit cell growth in cancer cell lines, suggesting potential therapeutic uses.

- Hormonal Activity Disruption : Studies indicate that organotins may interfere with estrogen receptors, leading to altered hormonal signaling.

- Environmental Impact Assessments : Investigations into the ecological effects of organotin compounds reveal significant concerns regarding their persistence and toxicity in aquatic environments.

Properties

IUPAC Name |

(E)-3-tributylstannylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVNSAUITMDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.